molecular formula C10H13N B12941087 (1S,2S)-2-Phenylcyclobutan-1-amine CAS No. 149489-12-3

(1S,2S)-2-Phenylcyclobutan-1-amine

Cat. No.: B12941087
CAS No.: 149489-12-3
M. Wt: 147.22 g/mol
InChI Key: PKMQLQANCCIABY-UWVGGRQHSA-N
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Description

(1S,2S)-2-Phenylcyclobutan-1-amine is an organic compound characterized by a cyclobutane ring substituted with a phenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Phenylcyclobutan-1-amine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of γ-substituted amino acid derivatives. This process often involves the use of diazo compounds, ylides, or carbene intermediates to facilitate the formation of the cyclobutane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions. The use of high-pressure reactors and catalysts can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-Phenylcyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1S,2S)-2-Phenylcyclobutan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2S)-2-Phenylcyclobutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds with active sites, while the phenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S)-2-Phenylcyclobutan-1-amine is unique due to its cyclobutane ring, which imparts rigidity and distinct stereochemical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

149489-12-3

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

(1S,2S)-2-phenylcyclobutan-1-amine

InChI

InChI=1S/C10H13N/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t9-,10-/m0/s1

InChI Key

PKMQLQANCCIABY-UWVGGRQHSA-N

Isomeric SMILES

C1C[C@@H]([C@@H]1C2=CC=CC=C2)N

Canonical SMILES

C1CC(C1C2=CC=CC=C2)N

Origin of Product

United States

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